molecular formula C10H11FO B1266102 4'-Fluorobutyrophenone CAS No. 582-83-2

4'-Fluorobutyrophenone

Cat. No. B1266102
CAS RN: 582-83-2
M. Wt: 166.19 g/mol
InChI Key: QHDXPJMOWRLLRV-UHFFFAOYSA-N
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Patent
US05872118

Procedure details

Aluminum chloride (139 g, 1.04 mol) was added to a solution of butyryl chloride (55.45 g, 0.520 mol, Aldrich) in dichloromethane (500 ml) stirring under a nitrogen atmosphere at 25° C. A solution of fluorobenzene (50.1 g, 0.521 mol, Aldrich) in dichloromethane was added and stirring was continued for 18 h. The reaction solution was poured over ice and extracted with dichloromethane (3×400 ml) . The combined dichloromethane extractions were washed with deionized water (2×250 ml), 1.0N hydrochloric acid (500 ml), saturated sodium bicarbonate solution (2×500 ml) and deionized water (4×250 ml),concentrated by spin evaporation in vacuo. This material was combined with material from a similar preparation (using 0.26 mol of fluorobenzene) for distillation. Distillation at reduced pressure gave 69.27 g (53%) of 4'-fluorobutyrophenone as a pale yellow liquid which later partially crystallized, b.p. 108°-112° C. at 30 millitorr: NMR (DMSO-d6): d 8.03 (q, 2H, J=9.0 Hz and 5.6 Hz), 7.31 (t, 2H, J=8.9 Hz), 2.97 (t, 2H, J=7.0 Hz), 1.65-1.55 (m, 2H), 0.91 (t, 3H, J=7.3 Hz).
Quantity
139 g
Type
reactant
Reaction Step One
Quantity
55.45 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
50.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.26 mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl-].[Al+3].[Cl-].[Cl-].[C:5](Cl)(=[O:9])[CH2:6][CH2:7][CH3:8].[F:11][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>ClCCl>[F:11][C:12]1[CH:17]=[CH:16][C:15]([C:5](=[O:9])[CH2:6][CH2:7][CH3:8])=[CH:14][CH:13]=1 |f:0.1.2.3|

Inputs

Step One
Name
Quantity
139 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
55.45 g
Type
reactant
Smiles
C(CCC)(=O)Cl
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
50.1 g
Type
reactant
Smiles
FC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0.26 mol
Type
reactant
Smiles
FC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirring under a nitrogen atmosphere at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirring
ADDITION
Type
ADDITION
Details
The reaction solution was poured over ice
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×400 ml)
EXTRACTION
Type
EXTRACTION
Details
The combined dichloromethane extractions
WASH
Type
WASH
Details
were washed with deionized water (2×250 ml), 1.0N hydrochloric acid (500 ml), saturated sodium bicarbonate solution (2×500 ml) and deionized water (4×250 ml),concentrated by spin evaporation in vacuo
DISTILLATION
Type
DISTILLATION
Details
Distillation at reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C(CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 69.27 g
YIELD: PERCENTYIELD 53%
YIELD: CALCULATEDPERCENTYIELD 80.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.